molecular formula C13H19ClFNO2 B1381463 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride CAS No. 1803603-78-2

4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride

Cat. No.: B1381463
CAS No.: 1803603-78-2
M. Wt: 275.74 g/mol
InChI Key: XYZUHXVNMUASBT-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 3,5-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring to introduce the methoxy groups at the 3 and 5 positions.

    Piperidine ring formation: The piperidine ring is constructed through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of partially or fully saturated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom and methoxy groups can influence its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride is unique due to the presence of both a fluorine atom and methoxy groups, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2.ClH/c1-16-11-7-10(8-12(9-11)17-2)13(14)3-5-15-6-4-13;/h7-9,15H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZUHXVNMUASBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCNCC2)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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